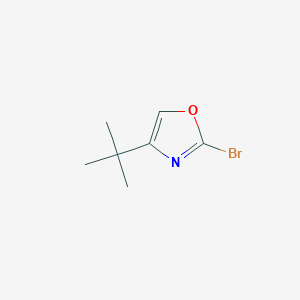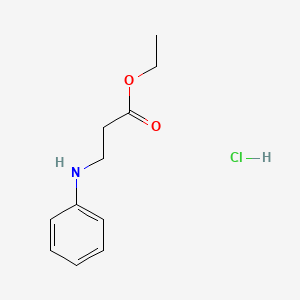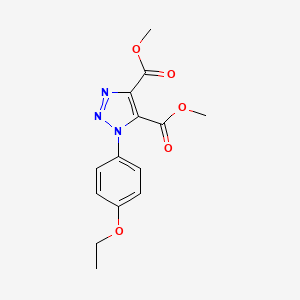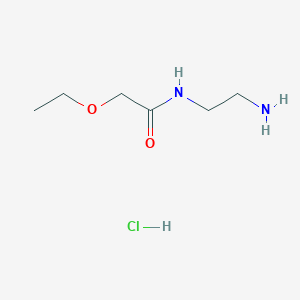
1-甲基-3-苯基吡咯烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-phenylpyrrolidine is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines, including 1-Methyl-3-phenylpyrrolidine, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis can also involve the use of simple aryl or alkyl halides .Molecular Structure Analysis
The molecular formula of 1-Methyl-3-phenylpyrrolidine is C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .科学研究应用
Arylation Processes
1-Methyl-3-phenylpyrrolidine has been studied in the context of arylation processes. Sezen and Sames (2005) explored the selective arylation of N-phenylpyrrolidine, a process significant for sp3 C-H bond functionalization without the need for a directing group, using Ru(H)2(CO)(PCy3)3 as a catalyst (Sezen & Sames, 2005).
Bromodomain Inhibition
In the realm of medicinal chemistry, Hilton-Proctor et al. (2020) synthesized a 4-phenyl substituted analogue, 1-methyl-4-phenylpyrrolidin-2-one, as part of developing bromodomain inhibitors. This research is a part of fragment-based drug discovery, targeting protein-protein interactions in disease pathways (Hilton-Proctor et al., 2020).
Antimicrobial and Antitumor Properties
Azmy et al. (2018) reported the microwave-assisted synthesis of novel compounds with antitumor and antimicrobial properties, using a derivative of 1-methyl-3-phenylpyrrolidine (Azmy et al., 2018). Furthermore, Sato et al. (2002) conducted structure-activity relationship studies on 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems, highlighting their antibacterial activity against various strains, including MRSA (Sato et al., 2002).
Synthesis of Novel Compounds
Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones with observed antifungal activities, indicating the potential application of these compounds in addressing fungal infections (Cvetković et al., 2019).
Enantiocontrol in Chemical Reactions
Scharnagel et al. (2014) utilized a derivative of 1-methyl-3-phenylpyrrolidine as a chiral ligand in copper(II)-catalysed Henry reactions, achieving high enantiocontrol. This research contributes to the development of enantioselective synthetic methods (Scharnagel et al., 2014).
Mechanistic Insights into Chemical Reactions
Liu et al. (2016) provided mechanistic insights into the asymmetric C–H insertion reaction involving 1-phenylpyrrolidine. Their research utilized computational methods, contributing to the understanding of reaction mechanisms in organometallic chemistry (Liu et al., 2016).
安全和危害
未来方向
The future directions for the use of pyrrolidines, including 1-Methyl-3-phenylpyrrolidine, in drug discovery are promising. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
属性
IUPAC Name |
1-methyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNBZEZHOYJIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)
![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)